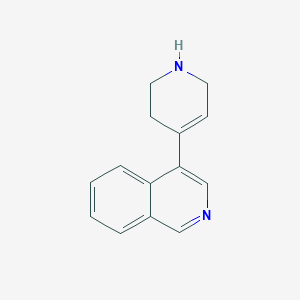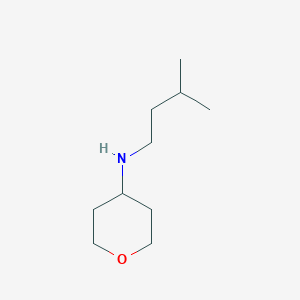
N-(3-methylbutyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)oxan-4-amine is an organic compound with the molecular formula C10H21NO It is a derivative of oxane (tetrahydropyran) with an amine group attached to the fourth carbon and a 3-methylbutyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 3-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted oxan-4-amine derivatives.
Scientific Research Applications
N-(3-methylbutyl)oxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)oxan-2-amine: Similar structure but with the amine group on the second carbon.
N-(3-methylbutyl)oxan-6-amine: Amine group on the sixth carbon.
N-(3-methylbutyl)tetrahydrofuran-4-amine: Similar structure with a tetrahydrofuran ring instead of oxane.
Uniqueness
N-(3-methylbutyl)oxan-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the amine group and the 3-methylbutyl group can affect the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(3-methylbutyl)oxan-4-amine |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-6-11-10-4-7-12-8-5-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
APESNJJZKYJTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13298491.png)
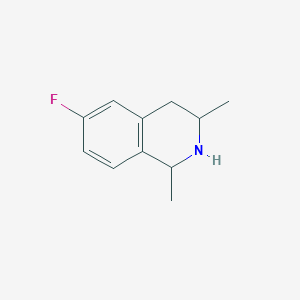
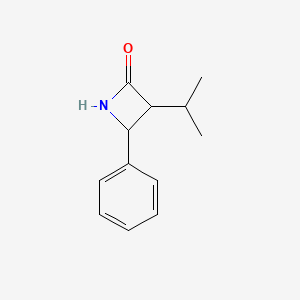
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol](/img/structure/B13298499.png)
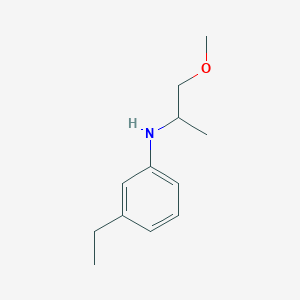
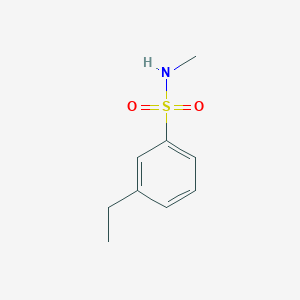

![2-[1-(Hydroxymethyl)cyclobutyl]acetic acid](/img/structure/B13298524.png)
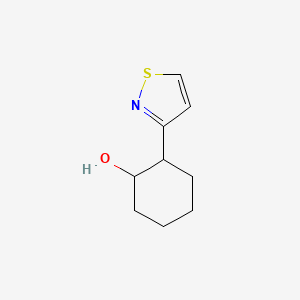
![4-Methyl-3-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13298559.png)
![3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13298560.png)

